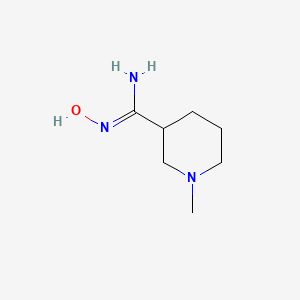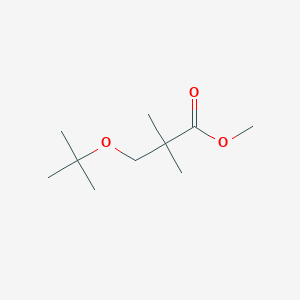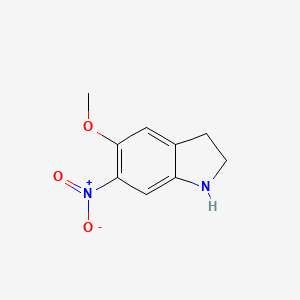![molecular formula C9H8N2O2 B1429295 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-91-6](/img/structure/B1429295.png)
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Descripción general
Descripción
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a chemical compound1. However, there is limited information available about this specific compound. It is related to the 1H-Pyrrolo[2,3-b]pyridine family2, which has been used in the synthesis of various pharmaceuticals1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. However, there are studies on the synthesis of related compounds345.Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is not directly available. However, related compounds have been analyzed6789.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid. However, related compounds have been studied for their reactivity310.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not directly available. However, related compounds have been characterized121314.Aplicaciones Científicas De Investigación
It’s worth noting that research into the applications of similar compounds is ongoing, and new uses are being discovered regularly. For example, some pyrrolopyridine derivatives have shown promise in the treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Methyl 5-Bromo-7-azaindole-2-carboxylate : This compound can be used as CRHR2 antagonists to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
-
5- (Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is another similar compound, but specific applications are not mentioned .
-
5-Bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
-
5-Chloro-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
-
Methyl 5-Bromo-7-azaindole-2-carboxylate : This compound can be used as CRHR2 antagonists to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
-
5- (Trifluoromethyl)-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is another similar compound, but specific applications are not mentioned .
-
5-Bromo-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
-
5-Chloro-1H-pyrrolo [2,3-b]pyridine-3-carboxylic acid : This is a similar compound, but specific applications are not mentioned .
Safety And Hazards
The safety and hazards associated with 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not known. However, safety information for related compounds is available1516.
Direcciones Futuras
The future directions for research on 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are not clear due to the limited information available. However, related compounds have been studied for their potential therapeutic applications11710.
Propiedades
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQHRXBLPIFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![N-[4-(2-hydroxypropan-2-yl)-3-methoxyphenyl]acetamide](/img/structure/B1429233.png)